molecular formula C12H8N2.H2O<br>C12H10N2O B147399 1,10-Phenanthroline monohydrate CAS No. 5144-89-8

1,10-Phenanthroline monohydrate

Cat. No.: B147399
CAS No.: 5144-89-8
M. Wt: 198.22 g/mol
InChI Key: PPQJCISYYXZCAE-UHFFFAOYSA-N
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Description

Phenanthroline monohydrate is a hydrated form of 1,10-phenanthroline, a heterocyclic organic compound. It is a white solid that is soluble in organic solvents and is often used as a ligand in coordination chemistry, forming strong complexes with most metal ions . The compound is known for its versatility and is widely used in various scientific applications.

Chemical Reactions Analysis

Types of Reactions: Phenanthroline monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mono-N-oxides of phenanthroline .

Comparison with Similar Compounds

Phenanthroline monohydrate stands out for its versatility and effectiveness in forming stable metal complexes, making it a valuable compound in various scientific fields.

Biological Activity

1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O), commonly referred to as o-phenanthroline, is a well-studied chelating agent known for its ability to form stable complexes with divalent metal ions. This compound exhibits a range of biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound primarily functions through its chelation properties. It binds to metal ions such as iron and zinc, which are crucial for various biological processes. The binding mechanism involves the formation of stable chelate complexes that can inhibit metalloproteases and other metalloenzymes by sequestering essential metal ions from their active sites .

Key Mechanisms:

  • Metal Ion Chelation: The compound has a high affinity for divalent metal ions, disrupting enzyme activity reliant on these metals.
  • Nuclease Activity: When complexed with copper ions, 1,10-phenanthroline exhibits nuclease activity, facilitating the study of DNA-protein interactions .
  • Inhibition of Isopeptidases: It has been shown to inhibit JAMM-type isopeptidases through chelation of the active site Zn²⁺ ion .

Biological Applications

  • Antimicrobial Activity: Research indicates that 1,10-phenanthroline and its metal complexes demonstrate significant antimicrobial properties. Studies have shown that these compounds can disrupt bacterial DNA through intercalation, which inhibits bacterial growth .
  • Cancer Research: The compound is being investigated for its potential in cancer therapy due to its ability to inhibit metalloenzymes involved in tumor progression. Its coordination with transition metals enhances its biological efficacy against cancer cells .
  • Biochemical Research: As a tool in biochemical assays, 1,10-phenanthroline is utilized for studying enzyme mechanisms and protein interactions. Its ability to form complexes with metal ions makes it valuable for probing metalloprotein functions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1,10-phenanthroline against various pathogens. Results indicated that while the uncoordinated form exhibited significant activity, coordination with transition metals altered its efficacy. The study highlighted that longer alkyl chains in derivatives improved cell membrane penetration and biological activity .

Case Study 2: Inhibition of Metalloproteases

Research demonstrated that 1,10-phenanthroline effectively inhibits metalloproteases involved in disease processes. The inhibition was attributed to the compound's ability to chelate zinc ions from the active sites of these enzymes, thereby preventing their catalytic action .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
AntimicrobialDisruption of bacterial DNA via intercalation
Metalloprotease InhibitionChelation of Zn²⁺ ions from active sites
Nuclease ActivityCopper complex formation facilitating DNA interactions
Cancer Cell Growth InhibitionInhibition of metalloenzymes

Properties

IUPAC Name

1,10-phenanthroline;hydrate
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InChI

InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2
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InChI Key

PPQJCISYYXZCAE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O
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Molecular Formula

C12H8N2.H2O, C12H10N2O
Record name O-PHENANTHROLINE MONOHYDRATE
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DSSTOX Substance ID

DTXSID6075302
Record name 1,10-Phenanthroline, monohydrate
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Molecular Weight

198.22 g/mol
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Physical Description

O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992), White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

5144-89-8
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Melting Point

212 to 219 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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